2-Dimethylaminopyridine
Overview
Description
2-Dimethylaminopyridine (DMAP) is a derivative of pyridine with a dimethylamino group at the second position. It is a nucleophilic base and is used in various chemical reactions due to its ability to act as a catalyst and a reagent. The compound is involved in the formation of dimers when irradiated with ultraviolet light in the presence of hydrochloric acid, as seen in the photochemical dimerization of 2-aminopyridines .
Synthesis Analysis
The synthesis of DMAP-related compounds can be achieved through various methods. For instance, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, which is a pivotal synthon for tethered bipyridine ligands, starts from substituted 2-halopyridines and employs modified Negishi cross-coupling conditions . Another synthesis approach involves the metallation of 2-trimethylsilylaminopyridine, which is prepared by mono-lithiation of 2-aminopyridine followed by reaction with Me3SiCl .
Molecular Structure Analysis
The molecular structure of DMAP and its derivatives can be complex. For example, the crystal structure of a compound obtained from the interaction between chloranilic acid and DMAP revealed a multicomponent hydrogen-bonded system with protonated bases and delocalized negative charges from the chloranilate dianion . The structure of lanthanide complexes synthesized with DMAP-related ligands showed dimeric structures based on X-ray diffraction analysis .
Chemical Reactions Analysis
DMAP is involved in various chemical reactions. It has been used to synthesize bifunctional lanthanide chelators and has shown potential in the construction of complex architectures such as cryptands . Additionally, DMAP derivatives have been evaluated for their antitumor properties, with some showing in vivo activity against solid tumors .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMAP and its derivatives are noteworthy. For instance, the photophysical properties of Eu(III) cryptates synthesized from DMAP-related ligands have been reported, indicating their potential use in luminophoric biolabels . The thermal stability and decomposition mechanism of lanthanide complexes with DMAP-related ligands have been investigated using thermogravimetric infrared spectroscopy . Furthermore, the crystal packing of DMAP derivatives is stabilized by various interactions, including hydrogen bonds and π-π stacking interactions .
Scientific Research Applications
Peptide/Protein Synthesis
2-Dimethylaminopyridine derivatives have been explored for their role in peptide and protein synthesis. Sulfanylmethyl-installed dimethylaminopyridine, for instance, is utilized as an additive in native chemical ligation, an essential technique for peptide synthesis. It demonstrates particular utility in the synthesis of cyclic peptides (Ohkawachi et al., 2020).
Peptide Coupling Enhancement
Dimethylaminopyridine (DMAP) has been found beneficial in enhancing peptide coupling reactions, particularly involving dicyclohexylcarbodiimide or symmetrical anhydrides. It's especially effective in coupling sterically hindered amino acid residues, contributing to more efficient peptide synthesis with minimal racemization (Wang et al., 2009).
Polymerization Processes
N,N-Dimethylaminopyridine (DMAP) is utilized as an initiator in the copolymerization of various compounds, demonstrating its significant role in polymer science. For example, it aids in curing mixtures of diglycidylether of bisphenol A with cyclic carbonates, contributing to the development of polymers with specific properties (Cervellera et al., 2006).
Nanofiltration Membrane Development
Innovations in nanofiltration membrane technology have employed 4-dimethylaminopyridine (DMAP) as a catalyst. This has led to significant improvements in water permeability and anti-fouling capabilities of these membranes, crucial for filtration and separation processes (Cheng et al., 2018).
Green Chemistry Applications
DMAP has been instrumental in green chemistry, particularly in water-mediated dual cyclization processes. This approach has facilitated the rapid synthesis of fully substituted phthalimide analogues, demonstrating DMAP's versatility in eco-friendly chemical reactions (Samai et al., 2016).
Nanoparticle Research
Research in the field of nanotechnology has utilized DMAP for the efficient transfer of metallic nanoparticles from organic to aqueous solutions. This method enables the generation of nanoparticles with improved monodispersity, a key factor in various nanotechnological applications (Gittins & Caruso, 2001).
Catalysis in Chemical Reactions
DMAP has shown effectiveness as a catalyst, enhancing reactions such as transesterification. It can significantly increase the catalytic activity of certain compounds, facilitating reactions that involve less reactive esters and alcohols (Maegawa et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKMPUSSFXUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022231 | |
Record name | 2-Dimethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminopyridine | |
CAS RN |
5683-33-0 | |
Record name | 2-(Dimethylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dimethylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5683-33-0 | |
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Record name | 2-Dimethylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-DIMETHYLAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Dimethylaminopyridine (2-DMAP) has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. Key spectroscopic data includes:
- 1H NMR: Studies have shown distinct peaks corresponding to the methyl groups and aromatic protons, with chemical shifts influenced by the presence and position of other substituents on the pyridine ring. [, ]
- FTIR: This technique can be used to identify characteristic functional groups present in 2-DMAP, such as C-H, C=N, and N-H vibrations. []
A: 2-Dimethylaminopyridine often acts as a nucleophilic catalyst, particularly in acylation and related reactions. Its nitrogen lone pair can attack electrophilic centers, forming reactive intermediates that facilitate subsequent steps. [, , ] Some key applications include:
- Esterification and Amidation: It accelerates the formation of esters and amides from carboxylic acids and their derivatives. []
- Baylis-Hillman Reaction: It can catalyze the coupling of aldehydes with activated alkenes. []
- Protection and Deprotection Reactions: It can be used in the installation and removal of protecting groups in organic synthesis. []
A: 2-Dimethylaminopyridine exhibits its activity primarily through its basic and nucleophilic properties. The dimethylamino group enhances the electron density at the pyridine nitrogen, making it a stronger base and nucleophile compared to unsubstituted pyridine. [, , , ] This enhanced nucleophilicity enables it to:
- Abstract Protons: In reactions like hydrogen-deuterium exchange, 2-DMAP can abstract a proton from a substrate, facilitating the exchange process. []
- Form Reactive Intermediates: In acylation reactions, 2-DMAP can react with acyl chlorides to form highly reactive acyl pyridinium intermediates, which are more susceptible to nucleophilic attack by alcohols or amines, leading to the desired esters or amides. [, ]
- Stabilize Transition States: In some cases, 2-DMAP can interact with transition states through hydrogen bonding or other non-covalent interactions, lowering the activation energy and accelerating the reaction rate. [, ]
- Sensitivity to Strong Acids: Under strongly acidic conditions, 2-DMAP can undergo protonation at the ring nitrogen, potentially reducing its catalytic activity. []
- Decomposition at High Temperatures: Like many organic compounds, prolonged heating at elevated temperatures can lead to decomposition. []
ANone: Modifications to the structure of 2-DMAP can significantly impact its properties:
- Electron-Donating Groups: Introducing electron-donating groups on the pyridine ring further increases the nucleophilicity of the nitrogen, potentially enhancing its catalytic activity in reactions like acylation. [, ]
- Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would decrease the nucleophilicity, potentially making it less effective as a catalyst. [, ]
- Steric Hindrance: Bulky substituents around the nitrogen atom can introduce steric hindrance, hindering its ability to approach and interact with other molecules, thus affecting its reactivity. [, ]
ANone: Yes, computational methods have been employed to investigate various aspects of 2-DMAP, including:
- Mechanism of Catalysis: Studies have utilized density functional theory (DFT) calculations to elucidate the detailed mechanisms of reactions catalyzed by 2-DMAP, providing insights into transition states and intermediates. [, , ]
- Conformational Analysis: Molecular mechanics and quantum mechanical calculations have been used to explore the conformational preferences of 2-DMAP and its derivatives, revealing information about the preferred orientation of the dimethylamino group relative to the pyridine ring. [, , ]
ANone: Several analytical techniques are suitable for 2-DMAP analysis:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are valuable for structural characterization, identifying the presence and environment of different protons and carbons within the molecule. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often employed for the separation and detection of 2-DMAP, especially in complex mixtures. []
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of 2-DMAP, particularly when coupled with appropriate detectors like UV-Vis or mass spectrometry. []
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